molecular formula C15H12ClF3N2O2 B12339724 Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B12339724
M. Wt: 344.71 g/mol
InChI Key: QWLOBFFNXZFBHL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a heteroaromatic compound featuring a bipyridine core substituted with chlorine, methyl, trifluoromethyl, and ethyl carboxylate groups. Bipyridine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and structural versatility . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence reactivity in cross-coupling reactions .

Properties

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

IUPAC Name

ethyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H12ClF3N2O2/c1-3-23-14(22)11-4-9(6-20-8(11)2)13-12(16)5-10(7-21-13)15(17,18)19/h4-7H,3H2,1-2H3

InChI Key

QWLOBFFNXZFBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has been investigated for its potential as an anticancer agent. The trifluoromethyl moiety is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their efficacy against cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the growth of various cancer cells, suggesting a potential role for this compound in cancer therapy .

2. Antiviral Properties

The compound's structural similarities to known antiviral agents position it as a candidate for further investigation in antiviral drug development. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with increased potency and selectivity in antiviral activity. Preliminary studies suggest that derivatives of this compound could inhibit viral replication mechanisms, making it a valuable asset in the search for new antiviral therapies .

3. Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Compounds with similar structures have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For example, studies on related compounds indicate their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. The trifluoromethyl group enhances the herbicidal activity of compounds by improving their absorption and translocation within plants. This characteristic makes this compound a potential candidate for developing new herbicides that are effective against resistant weed species .

2. Insecticidal Properties

Additionally, the compound has shown potential as an insecticide. Its structural features may allow it to interfere with insect hormonal systems or disrupt essential metabolic processes in pests, offering a new avenue for pest control strategies in agriculture .

Materials Science Applications

1. Development of Functional Materials

The unique chemical properties of this compound make it suitable for the development of functional materials. Its ability to form stable complexes with metals could be harnessed in catalysis or sensor technology. Research into similar compounds has demonstrated their utility in creating advanced materials with specific electronic or optical properties .

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnticancer ActivityPotential inhibition of cancer cell growth
Antiviral PropertiesPossible inhibition of viral replication
Enzyme InhibitionInteraction with cytochrome P450 enzymes
AgrochemicalsHerbicidal ActivityEnhanced absorption and translocation
Insecticidal PropertiesDisruption of insect metabolic processes
Materials ScienceDevelopment of Functional MaterialsFormation of stable metal complexes

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents
Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (Target) C15H12ClF3N2O2 344.72 Ethyl ester, 6'-methyl, 3-Cl, 5-CF3
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (Analog 1) C14H10ClF3N2O3 346.69 Methyl ester, 6'-methoxy, 3-Cl, 5-CF3
3-Chloro-6'-methoxy-5'-(trifluoromethyl)-[2,3'-bipyridine]-4-methanol (Analog 2) C13H10ClF3N2O2 318.68 Methanol group at position 4, 6'-methoxy, 3-Cl, 5-CF3
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile (Analog 3) C12H5ClF3N3O 299.63 Carbonitrile at 5', 6'-oxo, 3-Cl, 5-CF3

Comparative Analysis

Electronic Effects
  • Trifluoromethyl Group : Present in all compounds, this electron-withdrawing group stabilizes the bipyridine core, enhancing resistance to oxidative degradation. The target compound and Analog 1 share this feature .
  • Methoxy vs. This may alter solubility and intermolecular interactions in crystal packing .
Reactivity
  • Carbonitrile in Analog 3 : The electron-deficient carbonitrile group may enhance electrophilicity, making Analog 3 more reactive in nucleophilic substitutions .

Pharmacological Potential

Bipyridine derivatives are frequently explored as kinase inhibitors or antimicrobial agents.

  • Analog 1 : Methyl esters are often used as prodrugs, with hydrolytic conversion to carboxylic acids enhancing target engagement .
  • Analog 2: The methanol group may participate in hydrogen bonding, improving binding affinity to protein targets .

Material Science

The trifluoromethyl group in these compounds could contribute to low dielectric constants, making them candidates for organic electronics or coatings .

Biological Activity

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H10ClF3N2O2C_{12}H_{10}ClF_3N_2O_2. Its structure includes a bipyridine core, which is known for imparting various pharmacological properties. The presence of trifluoromethyl groups enhances lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. This compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
  • Anticancer Properties : The structural components suggest potential activity against cancer cell lines, possibly through mechanisms involving apoptosis and inhibition of cell proliferation.

Biological Activity Data

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInhibition of proliferation
Enzyme InhibitionCytochrome P450Reduced metabolic activity
Receptor BindingLPL ReceptorModulation of lipid metabolism

Case Studies

  • Anticancer Efficacy :
    A study evaluating the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested in vitro against breast and colon cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis via mitochondrial pathways.
  • Enzyme Interaction Studies :
    In another investigation focusing on enzyme interactions, the compound was found to inhibit cytochrome P450 enzymes at concentrations below 10 µM. This inhibition could lead to altered pharmacokinetics for co-administered drugs, warranting further exploration into its clinical implications.
  • Metabolic Pathway Modulation :
    Further studies indicated that the compound might modulate lipid metabolism through its action on LPL receptors. This modulation could have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.

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